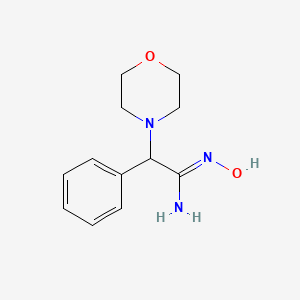

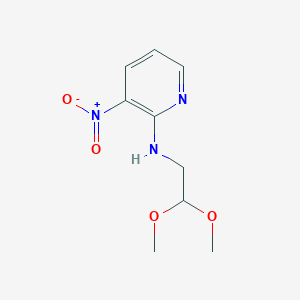

![molecular formula C13H22Cl2N2O2 B1423646 1-[2-(2-Methoxy-ethoxy)-phenyl]-piperazine dihydrochloride CAS No. 1303968-17-3](/img/structure/B1423646.png)

1-[2-(2-Methoxy-ethoxy)-phenyl]-piperazine dihydrochloride

Descripción general

Descripción

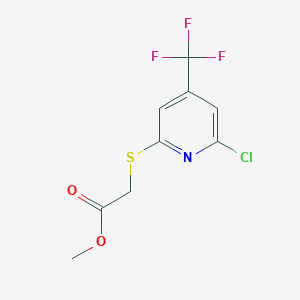

“1-[2-(2-Methoxy-ethoxy)-phenyl]-piperazine dihydrochloride” is a chemical compound with a molecular weight of 309.24 . The compound is stored at temperatures between 0-8°C .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-[2-(2-Methoxy-ethoxy)-phenyl]-piperazine dihydrochloride”, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The InChI code for “1-[2-(2-Methoxy-ethoxy)-phenyl]-piperazine dihydrochloride” is1S/C13H20N2O2.2ClH/c1-16-9-10-17-13-4-2-3-12 (11-13)15-7-5-14-6-8-15;;/h2-4,11,14H,5-10H2,1H3;2*1H . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis

“1-[2-(2-Methoxy-ethoxy)-phenyl]-piperazine dihydrochloride” is a tan solid with a molecular weight of 309.24 .Aplicaciones Científicas De Investigación

Dopamine Uptake Inhibition

1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR-12909) is a dopamine uptake inhibitor. A study focused on developing a robust process for its preparation in kilogram quantities, aiming to eliminate chromatographic purifications, minimize environmentally unacceptable reagents, and improve overall yield. This advancement is critical for its application in neuroscience and pharmacology (Ironside et al., 2002).

Antihistamine Properties

Cetirizine, a derivative of this compound, is the principal human metabolite of hydroxyzine and a member of the piperazine class of antihistamines. It's a selective H1 histamine receptor antagonist, effective in treating urticaria and allergic rhinitis (Arlette, 1991).

Metabolic Studies

Zipeprol, a derivative of the compound, was studied for its urinary metabolism in humans and animals. The study found that zipeprol is partially eliminated untransformed, and is mainly metabolised through N-dealkylation, oxidation, hydroxylation, and methylation (Constantin & Pognat, 1978).

HIV-1 Reverse Transcriptase Inhibition

Analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine hydrochloride were synthesized and evaluated for their inhibition of HIV-1 reverse transcriptase. This research contributes to the development of new non-nucleoside inhibitors for HIV treatment (Romero et al., 1994).

Safety And Hazards

Propiedades

IUPAC Name |

1-[2-(2-methoxyethoxy)phenyl]piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2.2ClH/c1-16-10-11-17-13-5-3-2-4-12(13)15-8-6-14-7-9-15;;/h2-5,14H,6-11H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVPDNKLLTYCCFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=CC=C1N2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(2-Methoxy-ethoxy)-phenyl]-piperazine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Ethoxyspiro[3.5]nonan-1-one](/img/structure/B1423565.png)

![2,3-Dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid](/img/structure/B1423567.png)

![4-[4-(Trifluoromethyl)phenyl]pyridin-3-amine](/img/structure/B1423568.png)

![2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol](/img/structure/B1423572.png)

![N'-[1-Amino-2-(4-chlorophenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1423577.png)